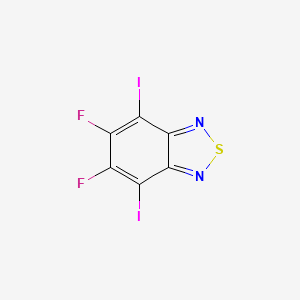

5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-difluoro-4,7-diiodo-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F2I2N2S/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNFHSOQOLOFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C2=NSN=C2C(=C1F)I)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F2I2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole CAS number 1293389-29-3

An In-depth Technical Guide to 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole (CAS 1293389-29-3): A Core Component for Advanced Organic Electronics

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1293389-29-3), a critical building block in the synthesis of advanced organic semiconductor materials. We will explore its fundamental physicochemical properties, discuss plausible synthetic routes with mechanistic insights, and detail its primary applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This document is intended for researchers, materials scientists, and professionals in drug development, offering field-proven insights and detailed experimental considerations to leverage the unique electronic characteristics of this versatile molecule.

Introduction: The Benzothiadiazole Core in Materials Science

The 2,1,3-benzothiadiazole (BTD) heterocycle is a cornerstone in the design of high-performance organic electronic materials.[1][2] Its inherent electron-deficient nature makes it an exceptional acceptor unit for creating donor-acceptor (D-A) conjugated polymers. The strategic functionalization of the BTD core is a key methodology for tuning the electronic and physical properties of these materials.

Specifically, halogenation plays a dual role:

-

Fluorination: The introduction of highly electronegative fluorine atoms onto the benzene ring, as seen in the 5,6-difluoro substitution, significantly enhances the electron-withdrawing character of the BTD unit.[3][4] This modification effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting polymer, a critical factor for improving electron affinity and achieving higher open-circuit voltages in photovoltaic devices.[4]

-

Iodination: The iodine atoms at the 4 and 7 positions serve as highly effective leaving groups for metal-catalyzed cross-coupling reactions, such as Stille, Suzuki, and direct arylation polymerizations.[5] This allows for the straightforward construction of well-defined, high-molecular-weight conjugated polymers by linking the BTD acceptor with various donor monomers.

This compound thus represents a highly functionalized and reactive intermediate, engineered for the precise synthesis of next-generation organic semiconductors.

Physicochemical Properties

The fundamental properties of the title compound are summarized below, providing a baseline for its handling, characterization, and application.

| Property | Value | Reference(s) |

| CAS Number | 1293389-29-3 | [5][6][7][8][9] |

| Molecular Formula | C₆F₂I₂N₂S | [6][7][8] |

| Molecular Weight | 423.95 g/mol | [5][6][7][8] |

| Synonym | 5,6-difluoro-4,7-diiodobenzo[c][5][6][7]thiadiazole | [6] |

| Appearance | White to orange/green crystalline powder/solid | [7][8] |

| Melting Point | 205 - 209 °C | [8] |

| Purity | Commonly available at ≥97% or ≥98% | [6][7][8][9] |

| SMILES | IC1=C(F)C(F)=C(I)C2=NSN=C21 | [6] |

| Storage | Room temperature | [5][6][8] |

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Analysis

The most logical approach involves the formation of the difluorinated BTD core followed by a directed, dual iodination.

Caption: Retrosynthetic pathway for the target compound.

Step-by-Step Synthetic Protocol (Proposed)

This protocol is a representative, field-proven methodology adapted for this specific target.

Step 1: Synthesis of 5,6-Difluoro-2,1,3-benzothiadiazole

-

Setup: To a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4,5-difluoro-1,2-phenylenediamine and an excess of pyridine.

-

Reaction: Cool the mixture in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise. The reaction is exothermic and should be controlled carefully.

-

Causality: Pyridine acts as a base to neutralize the HCl gas produced during the reaction, driving the cyclization to completion. The general synthesis of BTDs from ortho-phenylenediamines with SOCl₂ is a well-established method.[1]

-

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC). Cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with dilute acid, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Setup: In a flask protected from light, dissolve the 5,6-difluoro-2,1,3-benzothiadiazole intermediate in concentrated sulfuric acid.

-

Reaction: Cool the solution in an ice bath. Add N-iodosuccinimide (NIS) portion-wise over 30 minutes.

-

Causality: The electron-donating nature of the sulfur and nitrogen atoms in the thiadiazole ring directs electrophilic substitution to the 4 and 7 positions. Concentrated sulfuric acid acts as both a solvent and an activating agent for the electrophilic iodination. NIS is a reliable and manageable source of electrophilic iodine.

-

-

Workup: Allow the reaction to stir at room temperature for 12-24 hours. Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash thoroughly with water and then with a sodium thiosulfate solution to remove any residual iodine. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield the final white to off-white crystalline solid.

Core Applications in Organic Electronics

The primary value of this compound lies in its role as an acceptor building block for D-A conjugated polymers used in OPVs and OFETs.[5][8]

The Donor-Acceptor (D-A) Architecture

The D-A strategy involves creating a polymer backbone with alternating electron-rich (donor) and electron-poor (acceptor) units. This architecture is fundamental to creating low-bandgap materials, which are essential for absorbing a broad range of the solar spectrum in OPVs.

Caption: Donor-Acceptor (D-A) polymer architecture.

Role in Organic Photovoltaics (OPVs)

In OPVs, the D-A polymer is blended with a fullerene derivative or a non-fullerene acceptor to create a bulk-heterojunction (BHJ). The fluorinated BTD unit helps to:

-

Lower the LUMO: Creates a favorable energy level alignment for efficient electron transfer from the polymer (donor) to the acceptor material.

-

Increase Open-Circuit Voltage (Voc): The lowered HOMO level resulting from the strong electron-withdrawing BTD-F₂ unit directly contributes to a higher Voc in the final device.[4]

-

Broaden Absorption: Helps to create a low bandgap, allowing the polymer to absorb more light from the solar spectrum.

Key Reactions: The Stille Cross-Coupling Workflow

The diiodo functionality makes this compound an ideal substrate for Stille cross-coupling, a robust and widely used polymerization method.

Experimental Protocol: Stille Polymerization

This protocol describes a typical polymerization reaction between this compound and a distannylated donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene).

-

Reagent Preparation: Rigorously dry all glassware. Ensure all solvents (e.g., toluene or chlorobenzene) are anhydrous. The donor and acceptor monomers must be of high purity (≥99%).

-

Inert Atmosphere: Assemble the reaction flask under a high-purity inert atmosphere (Nitrogen or Argon). This is critical as the palladium catalyst is oxygen-sensitive.

-

Reaction Setup: To the flask, add equimolar amounts of the diiodo-BTD monomer and the distannyl donor monomer. Add the palladium catalyst (e.g., Pd₂(dba)₃, ~2 mol%) and a phosphine ligand (e.g., P(o-tol)₃, ~8 mol%).

-

Causality: The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

-

-

Polymerization: Add anhydrous solvent via cannula. Degas the solution with three freeze-pump-thaw cycles. Heat the reaction to the desired temperature (e.g., 90-110 °C) and stir for 24-48 hours. The reaction mixture will typically become dark and viscous as the polymer forms.

-

End-Capping & Precipitation: Cool the reaction. Add a small amount of a monofunctional end-capping agent (e.g., 2-bromothiophene) to terminate the polymer chains. Stir for 2 hours. Precipitate the polymer by pouring the cooled reaction mixture into a large volume of a non-solvent like methanol.

-

Purification: Collect the polymer by filtration. To remove catalyst residues and oligomers, perform a Soxhlet extraction sequentially with methanol, acetone, hexanes, and finally the product-dissolving solvent (e.g., chloroform or chlorobenzene).

Stille Coupling Workflow Diagram

Caption: Experimental workflow for Stille D-A polymerization.

Safety and Handling

-

This compound is intended for research use only.[9]

-

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Store the material at room temperature in a tightly sealed container, protected from light.[5][6][8]

Conclusion

This compound is a highly specialized and powerful building block for materials science. Its carefully designed structure, featuring electron-withdrawing fluorine groups and reactive iodine atoms, provides chemists with precise control over the electronic properties and synthesis of advanced D-A conjugated polymers. Its effective use has been a key factor in pushing the performance of organic solar cells and transistors, and it will undoubtedly continue to be a valuable component in the development of future organic electronic devices.

References

-

Bio-Connect. (n.d.). AS-67728 this compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]

-

Middle East Technical University. (n.d.). Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Retrieved from [Link]

-

Semantic Scholar. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole 1295502-53-2 [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

- 6. chemscene.com [chemscene.com]

- 7. labproinc.com [labproinc.com]

- 8. chemimpex.com [chemimpex.com]

- 9. shop.bio-connect.nl [shop.bio-connect.nl]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthesis of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole: A Comprehensive Technical Guide

Introduction: The Significance of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole in Modern Materials Science

This compound is a key building block in the development of advanced organic electronic materials. Its electron-deficient aromatic core, a consequence of the fluorine and thiadiazole moieties, makes it a valuable component in the synthesis of polymers and small molecules for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)[1]. The presence of iodine atoms at the 4 and 7 positions provides reactive handles for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of functional materials with tailored electronic and photophysical properties.[1] This guide provides a detailed, in-depth overview of the synthesis of this important compound, grounded in established chemical principles and supported by practical, field-proven insights.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached in two primary stages: the construction of the core 5,6-difluoro-2,1,3-benzothiadiazole heterocycle, followed by the regioselective iodination at the 4 and 7 positions. The electron-withdrawing nature of the difluorobenzothiadiazole core necessitates a robust electrophilic iodination method to achieve the desired di-iodinated product.

Part 1: Synthesis of the 5,6-Difluoro-2,1,3-benzothiadiazole Core

The foundational step in the synthesis is the formation of the benzothiadiazole ring system. This is reliably achieved through the condensation of an appropriately substituted ortho-phenylenediamine with a thionylating agent.

Experimental Protocol: Synthesis of 5,6-Difluoro-2,1,3-benzothiadiazole

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| 4,5-Difluoro-1,2-phenylenediamine | 153506-25-5 | 144.12 g/mol | 1.0 equiv. |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 4.0 equiv. |

| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous |

Procedure:

-

To a stirred solution of 4,5-difluoro-1,2-phenylenediamine in anhydrous toluene, slowly add thionyl chloride at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 5,6-difluoro-2,1,3-benzothiadiazole as a solid.

Characterization Data for 5,6-Difluoro-2,1,3-benzothiadiazole:

| Technique | Data |

| ¹H-NMR (500 MHz, d-DMSO) | δ 8.18–8.27 (2H, m, ArH)[2] |

| ¹³C-NMR (125 MHz, d-DMSO) | δ 106.37, 106.54, 150.46, 151.77, 151.94, 153.81, 153.97[2] |

| HRMS (m/z) | [M+H]⁺ calcd for C₆H₃F₂N₂S: 172.99795; found: 172.99803[2] |

Part 2: Di-iodination of the Benzothiadiazole Core

With the core heterocycle in hand, the next critical step is the introduction of two iodine atoms at the 4 and 7 positions. Due to the electron-deficient nature of the 5,6-difluoro-2,1,3-benzothiadiazole ring, a potent electrophilic iodinating reagent system is required. A highly effective method involves the in-situ generation of a powerful electrophilic iodine species from molecular iodine and a strong oxidizing agent in an acidic medium.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| 5,6-Difluoro-2,1,3-benzothiadiazole | 1293389-28-2 | 172.16 g/mol | 1.0 equiv. |

| Iodine (I₂) | 7553-56-2 | 253.81 g/mol | 2.2 equiv. |

| Periodic acid (H₅IO₆) | 10450-60-9 | 227.94 g/mol | 1.0 equiv. |

| Sulfuric acid (H₂SO₄) | 7664-93-9 | 98.08 g/mol | Concentrated |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 g/mol | Anhydrous |

Procedure:

-

In a round-bottom flask, dissolve 5,6-difluoro-2,1,3-benzothiadiazole in a mixture of anhydrous dichloromethane and concentrated sulfuric acid at 0 °C under an inert atmosphere.

-

To this stirred solution, add iodine followed by the portion-wise addition of periodic acid.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a stirred solution of sodium thiosulfate in water to quench the excess iodine.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash successively with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a solid.

Characterization and Physical Properties

The final product, this compound, is a stable solid. Its identity and purity should be confirmed by standard analytical techniques.

Physical and Chemical Properties:

| Property | Value |

| CAS Number | 1293389-29-3[3] |

| Molecular Formula | C₆F₂I₂N₂S[3] |

| Molecular Weight | 423.95 g/mol [3] |

| Appearance | White to orange to green powder/crystal[3] |

| Melting Point | 205.0 to 209.0 °C[3] |

| Purity | >98.0% (GC)[3] |

Safety and Handling Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated sulfuric acid is a strong acid and oxidizing agent. It is highly corrosive and should be handled with extreme care, using appropriate PPE.

-

Iodine is a halogen and can cause skin and respiratory irritation. Handle in a fume hood.

-

Periodic acid is a strong oxidizing agent. Avoid contact with combustible materials.

-

All reactions should be performed under an inert atmosphere to prevent side reactions and ensure the stability of intermediates.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and handling of hazardous reagents. The provided guide outlines a robust and scientifically sound pathway to this valuable building block for organic electronics. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can reliably access this compound for the development of next-generation materials.

References

-

Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of materials science and organic electronics. Its unique molecular architecture, characterized by an electron-deficient benzothiadiazole core flanked by electron-withdrawing fluorine and iodine atoms, imparts a range of desirable physical and electronic properties. This guide provides a comprehensive overview of the known physical properties of this compound, offering insights into its synthesis, structure, and potential applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel organic materials.

The strategic placement of fluorine and iodine atoms on the benzothiadiazole scaffold significantly influences its intermolecular interactions and electronic energy levels. The fluorine atoms enhance the electron-accepting nature of the core, while the iodine atoms provide sites for further chemical modification through cross-coupling reactions, making it a versatile building block for more complex molecular structures.[1]

Molecular and Physical Properties

A summary of the fundamental molecular and physical properties of this compound is presented in the table below. This data is crucial for its handling, purification, and application in various experimental setups.

| Property | Value | Source(s) |

| Chemical Formula | C₆F₂I₂N₂S | [2] |

| Molecular Weight | 423.95 g/mol | [2] |

| CAS Number | 1293389-29-3 | [2] |

| Appearance | White to orange to green powder/crystal | [3] |

| Melting Point | 207 - 209 °C | [2][3] |

| Physical State | Solid | [2] |

| Purity | Min. 98.0% (GC) | [2] |

Synthesis and Structural Elucidation

The general synthetic strategy for halogenated benzothiadiazoles often starts with the corresponding difluorobenzene derivative. This precursor undergoes nitration, followed by reduction to a diamine, and subsequent cyclization with a sulfur-containing reagent to form the benzothiadiazole core. The final step would then be the regioselective introduction of iodine atoms at the 4 and 7 positions.

Caption: Conceptual diagram of the electronic properties of the title compound.

Solubility and Applications

The solubility of halogenated benzothiadiazoles can vary significantly depending on the nature and position of the halogen atoms and the presence of any solubilizing side chains. While specific solubility data for this compound in various organic solvents is not extensively documented, its use in solution-processed applications suggests it possesses adequate solubility in common organic solvents like chloroform, tetrahydrofuran, or chlorobenzene.

The primary application of this compound reported in the literature is as an electron acceptor in charge-transfer complexes for organic photodetectors. [4]Its strong electron-accepting character, a consequence of the difluoro and diiodo substitution, makes it an excellent candidate for pairing with electron-donating molecules to create materials with tailored optical and electronic properties for light-sensing applications. The presence of iodine atoms also makes it a valuable intermediate for the synthesis of more complex, conjugated molecules via cross-coupling reactions, further expanding its potential in the development of novel organic semiconductors. [1]

Conclusion

This compound is a highly functionalized building block with significant potential in the field of organic electronics. Its key physical properties, including its high molecular weight, defined melting point, and strong electron-accepting nature, are a direct result of its unique chemical structure. While a comprehensive experimental dataset for the pure compound is still emerging in the public domain, the existing research on its application in charge-transfer complexes highlights its importance. Further detailed characterization of its physical and electronic properties will undoubtedly pave the way for its broader application in the design and fabrication of next-generation organic electronic devices.

References

- Zhang, J. et al. (2025). Weak Intermolecular Interaction-Dominated Photoelectric Performance in a p-Fluoranil (FA)-Based Organic Charge-Transfer Cocrystal. Crystal Growth & Design. [4]2. Guan, Y. et al. (2022). Characterization and optoelectronic measurements of the TTF–CA/graphene... ResearchGate.

- MySkinRecipes. (n.d.). This compound. [1]4. Lab Pro Inc. (n.d.). This compound, 200MG. [2]5. TCI Chemicals. (n.d.). This compound.

Sources

An In-Depth Technical Guide to 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole: A Keystone Building Block for Advanced Functional Materials

Abstract: The 2,1,3-benzothiadiazole (BTD) scaffold has been firmly established as a cornerstone electron-accepting unit in the architecture of high-performance organic semiconductors. Strategic functionalization of the BTD core is paramount for tuning its electronic and physical properties to meet the exacting demands of next-generation applications. This guide provides a comprehensive technical overview of 5,6-difluoro-4,7-diiodo-2,1,3-benzothiadiazole, a pivotal building block for researchers in organic electronics and medicinal chemistry. We will dissect its molecular architecture, provide a reasoned, field-proven synthetic pathway, and explore the mechanistic underpinnings of its utility in creating advanced functional polymers and molecular probes.

The 2,1,3-Benzothiadiazole Core: A Privileged Heterocycle

The BTD unit is a bicyclic aromatic heterocycle that is inherently electron-deficient. This deficiency arises from the electronegativity of the nitrogen and sulfur atoms within the thiadiazole ring. In the context of donor-acceptor (D-A) conjugated systems, the BTD moiety serves as an exceptional acceptor ('A'). When polymerized with an electron-donating ('D') co-monomer, the resulting D-A copolymer exhibits a strong intramolecular charge transfer (ICT) interaction, which is crucial for narrowing the material's bandgap and enabling light absorption at longer wavelengths.[1] This principle is the foundation of its use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[2]

The Strategic Imperative of Halogenation

Halogenation is a powerful and widely utilized strategy to modulate the properties of the BTD core. The introduction of fluorine and iodine atoms in this compound is a deliberate design choice with profound, synergistic effects.

-

Fluorine Substituents (Positions 5 & 6): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[3] Incorporating two fluorine atoms onto the benzo-ring significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the BTD unit.[4][5] This has two critical benefits in organic electronics:

-

Enhanced Air Stability: Lowering the HOMO level makes the resulting semiconductor less susceptible to oxidation by ambient oxygen and moisture.

-

Increased Open-Circuit Voltage (VOC): In OPV devices, the VOC is proportional to the difference between the HOMO level of the donor material and the LUMO level of the acceptor material. A lower HOMO level in the polymer, endowed by the fluorinated BTD unit, directly contributes to a higher VOC and, consequently, greater device efficiency.[5][6]

-

-

Iodine Substituents (Positions 4 & 7): The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds. This makes iodine an exceptional leaving group in metal-catalyzed cross-coupling reactions. For polymer chemists, this compound is a highly reactive monomer, particularly suited for Stille and Suzuki couplings, enabling the synthesis of high molecular weight conjugated polymers under milder conditions than its dibromo-analogue.[7]

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by the central BTD core with symmetrical substitution.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1293389-29-3 | [8][9] |

| Molecular Formula | C₆F₂I₂N₂S | [8][9] |

| Molecular Weight | 423.95 g/mol | [8][9] |

| Appearance | White to orange crystalline solid | [9] |

| Melting Point | 205-209 °C | |

| Purity | >98.0% (GC) | [9] |

| SMILES | IC1=C(F)C(F)=C(I)C2=NSN=C21 | [8] |

Expected Spectroscopic Characterization

While a definitive, published full dataset is elusive, the structure allows for a confident prediction of its key spectroscopic signatures, which are crucial for quality control during synthesis.

-

¹H NMR: As the molecule is fully substituted on the aromatic ring, no signals are expected in the proton NMR spectrum. The absence of signals between 6-9 ppm is a strong indicator of a pure, fully substituted product.

-

¹⁹F NMR: Due to the C₂ symmetry of the molecule, the two fluorine atoms are chemically equivalent. Therefore, a single resonance (a singlet) is expected in the ¹⁹F NMR spectrum.

-

¹³C NMR: Six distinct signals for the aromatic carbons are expected. The carbons bonded to iodine (C4, C7) would appear at higher field (lower ppm) due to the heavy-atom effect of iodine. The carbons bonded to fluorine (C5, C6) will show large one-bond C-F coupling constants (JCF), appearing as doublets. The carbons of the thiadiazole ring (C4a, C7a) will appear at a lower field.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z ≈ 424, with a characteristic isotopic pattern due to the presence of two iodine atoms.

Synthesis and Purification: A Self-Validating Protocol

A robust and reproducible synthesis is critical. While multiple routes are conceivable, a highly logical and controllable pathway involves the regioselective iodination of a readily available precursor.

Caption: Retrosynthetic analysis for this compound.

Recommended Synthetic Protocol: Ortho-Lithiation and Iodination

This protocol is based on the established reactivity of benzothiadiazoles and related heterocycles. The nitrogen atoms of the thiadiazole ring are known to direct ortho-lithiation, providing a reliable method for functionalization at the C4 and C7 positions.[10]

Step 1: Synthesis of 5,6-Difluoro-2,1,3-benzothiadiazole (Precursor)

The precursor, 5,6-difluoro-2,1,3-benzothiadiazole (CAS 1293389-28-2), is commercially available.[11] For researchers preferring to synthesize it, the general method involves the cyclization of a corresponding ortho-phenylenediamine derivative.[12] A plausible route starts from 1,2-dibromo-4,5-difluorobenzene, proceeding through nitration, reduction to the diamine, and finally cyclization with a thionylating agent.[13]

Step 2: Di-iodination of 5,6-Difluoro-2,1,3-benzothiadiazole

-

Rationale: This step utilizes a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to deprotonate the C-H bonds at positions 4 and 7, which are activated by the adjacent nitrogen atoms. The resulting dianion is then quenched with a suitable iodine source.

-

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Preparation: Slowly add n-butyllithium (n-BuLi, 2.2 equivalents) to a solution of diisopropylamine (2.2 equivalents) in anhydrous THF at -78 °C to generate LDA in situ.

-

Deprotonation: Dissolve 5,6-difluoro-2,1,3-benzothiadiazole (1.0 equivalent) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete formation of the dianion.

-

Iodination: Dissolve molecular iodine (I₂, 2.5 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The deep color of the iodine solution should dissipate upon addition. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/dichloromethane gradient, to yield the final product as a white solid.

-

-

Trustworthiness through Self-Validation: The success of each step can be monitored by Thin Layer Chromatography (TLC). The final product's purity must be confirmed by HPLC and its identity verified by the spectroscopic methods outlined in Section 2.1. A melting point consistent with the literature value (205-209 °C) provides a final validation of purity.

Core Applications & Mechanistic Insights

The unique combination of electron-withdrawing fluorine atoms and reactive iodine atoms makes this molecule a premier building block for advanced materials.

Monomer for High-Performance Organic Semiconductors

The primary application is in the synthesis of low-bandgap D-A conjugated polymers for OPVs and OFETs. The diiodo- functionality allows for highly efficient polymerization via palladium-catalyzed cross-coupling reactions.

Caption: Workflow for Stille cross-coupling polymerization using the title compound.

-

Detailed Protocol: Representative Stille Polymerization

-

Reagent Preparation: In a glovebox, add this compound (1.0 eq.), an equimolar amount of a distannylated donor co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to a Schlenk flask.

-

Solvent & Reaction: Add anhydrous, degassed solvent (e.g., toluene or chlorobenzene) via cannula. Subject the mixture to several freeze-pump-thaw cycles to ensure all oxygen is removed. Heat the reaction mixture to the appropriate temperature (typically 90-120 °C) and stir for 24-72 hours.

-

Polymer Precipitation: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Purification: The crude polymer is typically purified by Soxhlet extraction using a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers, followed by extraction with a good solvent (e.g., chloroform or chlorobenzene) to isolate the high molecular weight fraction.

-

-

Causality of Experimental Choices: The choice of a Stille reaction is often preferred for its tolerance to a wide range of functional groups and its effectiveness in producing high molecular weight polymers, which is crucial for efficient charge transport.[14] The rigorous exclusion of oxygen is necessary because the Pd(0) catalyst is oxygen-sensitive.

Pharmaceutical and Photonic Applications

Beyond polymers, the BTD core is of significant interest in medicinal chemistry and as a fluorescent probe.

-

Drug Development: The BTD scaffold can act as a bioisostere for other aromatic systems, and its unique electronic properties can be used to modulate drug-target interactions.

-

Fluorescent Probes: The rigid, planar structure and inherent charge-transfer character of BTD derivatives make them excellent fluorophores. The high reactivity of the diiodo- compound allows for its straightforward incorporation into more complex molecular sensors and imaging agents.

Conclusion and Future Outlook

This compound is more than just another chemical; it is a testament to the power of rational molecular design. The synergistic interplay between its electron-withdrawing fluorine substituents and its highly reactive iodine leaving groups provides a versatile and powerful platform for innovation. It enables the synthesis of materials with fine-tuned energy levels, enhanced stability, and superior performance in organic electronic devices. As researchers continue to push the boundaries of materials science and medicinal chemistry, the demand for such precisely engineered, high-performance building blocks will only intensify, cementing the role of this compound in future technological and therapeutic advancements.

References

-

Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry. [Link][4]

-

Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. RSC Publishing. [Link][3]

-

OLED Material Innovations: The Role of Fluorinated Benzothiadiazole Monomers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. ACS Materials Au. [Link][6]

-

Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C. [Link][1]

-

Synthesis of 5,6‐difluoro‐2,3,1‐benzothiadiazoles 3. ResearchGate. [Link]

-

Effect of fluorination of 2,1,3-benzothiadiazole. CORE. [Link]

-

(PDF) Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics. ResearchGate. [Link][2]

-

(PDF) Influence of Fluorine Substitution on the Optical, Thermal, Electrochemical and Structural Properties of Carbazole-Benzothiadiazole Dicarboxylic Imide Alternate Copolymers. ResearchGate. [Link]

-

Direct arylation of 5,6-difluoro-2,1,3-benzothiadiazole 18. ResearchGate. [Link]

-

Efficient Organic Semiconductors Containing Fluorine-Substituted Benzothiadiazole for Solution-Processed Small Molecule Organic Solar Cells. ResearchGate. [Link][5]

-

Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. National Institutes of Health. [Link][7]

-

design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Middle East Technical University. [Link]

-

Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core. PubMed. [Link]

-

Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applicati. Beilstein Journals. [Link][13]

-

Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. [Link][12]

-

Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. National Institutes of Health. [Link][10]

-

Benzo[1,2-d:4,5-d']bis([3][4][15]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Semantic Scholar. [Link]

-

The Mechanisms of the Stille Reaction. University of Windsor. [Link][14]

Sources

- 1. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. labproinc.com [labproinc.com]

- 10. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5,6-Difluoro-2,1,3-benzothiadiazole | 1293389-28-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. uwindsor.ca [uwindsor.ca]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole

This guide provides a comprehensive overview of the spectroscopic properties of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole, a key building block in the development of advanced organic electronic materials.[1] As a specialized derivative of the 2,1,3-benzothiadiazole (BTD) core, this compound's unique electronic and photophysical characteristics are of significant interest to researchers in materials science, particularly for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The strategic placement of electron-withdrawing fluorine and iodine atoms on the BTD scaffold profoundly influences its molecular orbital energy levels, charge transport properties, and solid-state packing, making a thorough spectroscopic analysis essential for its effective utilization.[2][3]

While direct experimental spectra for this specific molecule are not widely published, this guide will leverage established principles and extensive data from closely related BTD analogs to provide a robust predictive framework for its spectroscopic signature. Furthermore, it will detail the necessary experimental protocols for acquiring and interpreting this data, empowering researchers to fully characterize this promising material.

Molecular Structure and Key Features

The molecular structure of this compound is foundational to understanding its spectroscopic behavior. The central 2,1,3-benzothiadiazole unit is an electron-deficient heterocycle that serves as an excellent electron acceptor.[2][3] The addition of two fluorine atoms at the 5 and 6 positions further enhances its electron-accepting nature, a common strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material.[2] The iodine atoms at the 4 and 7 positions provide reactive handles for further chemical modifications, such as cross-coupling reactions, to build more complex conjugated systems.[3] They also contribute to the molecule's overall electronic properties and can influence intermolecular interactions.

Caption: Molecular Structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related compounds and fundamental principles of spectroscopy.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale & Notes |

| ¹H NMR | No signals expected | - | - | The molecule is fully substituted with fluorine and iodine atoms on the benzene ring, and therefore, no protons are present. |

| ¹³C NMR | 150-160 | Singlet | - | Carbons attached to nitrogen in the thiadiazole ring. |

| 140-150 | Doublet | ¹J(C-F) ≈ 240-260 | Carbons attached to fluorine (C5 and C6). The large one-bond C-F coupling is characteristic. | |

| 90-100 | Singlet | - | Carbons attached to iodine (C4 and C7). The heavy iodine atom is known to cause a significant upfield shift. | |

| ¹⁹F NMR | -120 to -140 | Singlet | - | The chemical shift is influenced by the electron-withdrawing nature of the BTD core and the presence of adjacent iodine atoms. A single resonance is expected due to the molecule's symmetry. |

Table 2: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Interpretation |

| EI or ESI | ~423.95 | [M]⁺ or [M+H]⁺, corresponding to the molecular weight of C₆F₂I₂N₂S.[4] |

| ~296.95 | [M-I]⁺, fragmentation involving the loss of an iodine atom. | |

| ~169.95 | [M-2I]⁺, fragmentation involving the loss of both iodine atoms. |

Table 3: Predicted UV-Visible Absorption and Fluorescence Data

| Solvent | Predicted λmax (abs) (nm) | Predicted λmax (em) (nm) | Predicted Stokes Shift (nm) | Rationale & Notes |

| Chloroform | 350 - 380 | 450 - 500 | ~100 - 120 | The absorption is attributed to a π-π* transition within the conjugated BTD system. The exact position will be sensitive to solvent polarity. BTD derivatives are known for their significant Stokes shifts.[5] |

| Toluene | 345 - 375 | 440 - 490 | ~95 - 115 | A less polar solvent like toluene is expected to cause a slight blue shift in both absorption and emission spectra compared to chloroform. |

Experimental Protocols for Spectroscopic Characterization

To obtain precise and reliable spectroscopic data for this compound, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the compound is fully dissolved.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. While no signals are expected from the compound itself, this is crucial to confirm the absence of proton-containing impurities and to reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. Use an appropriate reference standard (e.g., external CFCl₃).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale.

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of the compound.

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in a positive or negative ionization mode.

-

Ensure the mass calibration is accurate.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Compare the experimental mass to the calculated exact mass of C₆F₂I₂N₂S (423.8285 g/mol ).

-

Analyze the isotopic pattern, which will be characteristic due to the presence of two iodine atoms.

-

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To characterize the electronic absorption and emission properties of the compound.

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.

Protocol:

-

Sample Preparation: Prepare a series of dilute solutions of the compound in spectroscopic grade solvents (e.g., chloroform, toluene, THF) with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of each solution in a 1 cm path length quartz cuvette.

-

Identify the wavelength of maximum absorption (λmax).

-

-

Fluorescence Spectroscopy:

-

Excite the sample at its λmax.

-

Record the emission spectrum.

-

Determine the wavelength of maximum emission.

-

Measure the fluorescence quantum yield using a standard reference (e.g., quinine sulfate).

-

-

Data Analysis:

-

Plot the absorption and emission spectra.

-

Calculate the Stokes shift (the difference in wavelength between the absorption and emission maxima).

-

Analyze the solvatochromic effects by comparing the spectra in different solvents.

-

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.

Conclusion

This compound is a molecule of significant interest for the development of next-generation organic electronic materials. A thorough understanding of its spectroscopic properties is paramount for its rational application in devices. This guide has provided a predictive framework for its NMR, mass spectrometry, and photophysical characteristics, grounded in the extensive literature on related benzothiadiazole derivatives. The detailed experimental protocols herein offer a clear path for researchers to obtain and validate this crucial data, thereby accelerating the innovation cycle in organic materials science.

References

- Simple Benzothiadiazole derivatives as buried interface materials towards efficient and stable nip perovskite solar cells. The Royal Society of Chemistry. (n.d.).

- Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them.

- Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. Unipr. (2022-09-17).

- N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solv

- Photoactive benzothiadiazole-N-heterocycle derivatives. Synthesis, photophysics and water sensing in organic solvents. The Royal Society of Chemistry. (n.d.).

- 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. (n.d.).

-

Responsive Supramolecular Sensors Based on Pillar[6]arene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion and DNA Recognition. ACS Omega. (2025-12-31).

- Simple Benzothiadiazole derivatives as buried interface materials towards efficient and stable nip perovskite solar cells. The Royal Society of Chemistry. (n.d.).

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform

- Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection. Sciforum. (2025-11-12).

- design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. (n.d.).

- (PDF) Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics.

- Publication Year 2022 Acceptance in OA 2024-01-15T15:39:47Z Title Polarized emission and mechanofluorochromism of benzothiadiazo. (2024-01-15).

- Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C (RSC Publishing). (n.d.).

- Photoactive benzothiadiazole-N-heterocycle derivatives: synthesis, photophysics and water sensing in organic solvents. New Journal of Chemistry (RSC Publishing). (n.d.).

- Protocol to perform fragment screening using NMR spectroscopy. PMC. (2024-08-22).

- Amphiphilic triphenylamine–benzothiadiazole dyes: preparation, fluorescence and aggregation behavior, and enzyme fluorescence detection. Photochemical & Photobiological Sciences (RSC Publishing). (n.d.).

- Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials.

- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole. Ossila. (n.d.).

- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole. Sigma-Aldrich. (n.d.).

- Computational NMR Prediction: A Microreview. Corin Wagen. (2023-03-14).

- Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds.

- This compound. Chem-Impex. (n.d.).

- This compound. TCI Chemicals. (n.d.).

- 4,6-DIFLUORO-1,3-BENZOTHIAZOLE-2-(3H)-THIONE - Optional[13C NMR]. Chemical - SpectraBase. (n.d.).

- New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. MDPI. (2021-12-15).

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. (2023-05-18).

- This compound, 200MG. Lab Pro Inc. (n.d.).

- 1347736-74-6|4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole. BLDpharm. (n.d.).

- 3-cyano-4-(3-keto-3-methoxy-propyl)-1H-pyrrole-2,5-dicarboxylic acid O5-ethyl ester O2-methyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. (n.d.).

- Tuning the Properties of Benzothiadiazole Dyes for Efficient Visible Light-Driven Photocatalytic H-2 Production under Different Conditions. (n.d.).

- 4,7-Dibromo-2,1,3-benzothiadiazole. Ossila. (n.d.).

- 2,1,3-Benzothiadiazole(273-13-2) 1H NMR spectrum. ChemicalBook. (n.d.).

- 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole. PubChem - NIH. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. labproinc.com [labproinc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole solubility

An In-depth Technical Guide to the Solubility of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound of significant interest in the development of organic electronics and photovoltaics. Its performance in these applications is intrinsically linked to its processing from solution, making a thorough understanding of its solubility characteristics paramount. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the solubility of this compound. We delve into the structural attributes influencing its solubility, present a detailed protocol for experimental solubility assessment, and discuss the critical role of solvent selection. This document is intended to serve as a foundational resource for researchers working with this compound and similar organic semiconductor materials.

Introduction: The Critical Role of Solubility in Organic Electronics

The 2,1,3-benzothiadiazole (BTD) core is a widely utilized building block in the synthesis of donor-acceptor conjugated polymers for organic electronic applications.[1][2] The introduction of electron-withdrawing fluorine and iodine atoms to the BTD core, as in this compound, significantly modulates its electronic properties, making it a valuable monomer for creating low band-gap polymers.[3][4] These materials are typically processed from solution to form the thin active layers in devices such as organic light-emitting diodes (OLEDs) and organic solar cells.[5]

The solubility of the monomer directly impacts:

-

Synthesis and Purification: Efficient reaction kinetics and subsequent purification often rely on the complete dissolution of reactants and products.

-

Material Processability: The ability to form uniform, high-quality thin films via techniques like spin-coating or printing is dictated by the solubility of the material in the chosen solvent.

-

Device Performance: The morphology of the active layer, which is influenced by solubility and drying dynamics, plays a crucial role in device efficiency and stability.

Given the highly crystalline and often rigid nature of such π-conjugated systems, achieving adequate solubility can be a significant challenge. This guide provides the necessary framework for systematically evaluating the solubility of this compound.

Physicochemical Properties and Solubility Predictions

Key Structural Features Influencing Solubility:

-

Aromatic Core: The rigid, planar benzothiadiazole ring system contributes to strong intermolecular π-π stacking interactions, which can lead to low solubility.

-

Halogenation: The presence of four halogen substituents (two fluorine and two iodine atoms) significantly increases the molecular weight and can enhance intermolecular interactions through halogen bonding. However, fluorination can sometimes improve solubility in specific organic solvents.

-

Polarity: The molecule possesses a degree of polarity due to the electronegative nitrogen, sulfur, and halogen atoms. This suggests that it will likely be more soluble in polar aprotic solvents than in nonpolar aliphatic hydrocarbons.

Computational Prediction:

In the absence of experimental data, computational methods can provide initial estimates of solubility.[6] Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular descriptors with experimentally determined solubility for a training set of compounds, can be employed. However, the accuracy of such predictions for novel, highly halogenated systems may be limited.

Experimental Determination of Solubility

A systematic experimental approach is essential for accurately quantifying the solubility of this compound. The "excess solid" or shake-flask method is a reliable technique for determining thermodynamic solubility.[7][8]

Recommended Solvents for Screening

Based on the properties of common organic solvents and the anticipated nature of the solute, the following solvents are recommended for an initial solubility screen:[9][10][11][12][13]

| Solvent Class | Examples | Rationale |

| Chlorinated | Chloroform, Dichloromethane, 1,2-Dichlorobenzene | Often effective for dissolving conjugated organic molecules. |

| Aromatic | Toluene, Xylene | Can engage in favorable π-π interactions with the solute. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Offer moderate polarity. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High polarity may overcome strong intermolecular forces in the solid state.[7] |

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials and Equipment:

-

This compound (purity >98%)[14]

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Volumetric flasks and pipettes

Protocol Steps:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Accurately dispense a known volume (e.g., 2.0 mL) of each selected solvent into the corresponding vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25 °C) on an orbital shaker.

-

Allow the mixtures to equilibrate for a predetermined period (typically 24-48 hours) to ensure the solution reaches saturation.[8]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.2 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of a suitable solvent (e.g., the same solvent used for dissolution or a mobile phase component) to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Sources

- 1. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. open.metu.edu.tr [open.metu.edu.tr]

- 6. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. scribd.com [scribd.com]

- 14. This compound | 1293389-29-3 | TCI EUROPE N.V. [tcichemicals.com]

An In-depth Technical Guide to the Electronic Properties of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core electronic properties of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole, a critical building block in the advancement of organic electronics. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind its unique characteristics and the experimental and computational methodologies used for its characterization.

Introduction: The Strategic Importance of this compound

The 2,1,3-benzothiadiazole (BTD) core is a cornerstone in the design of electron-deficient moieties for organic semiconductors.[1] Its inherent electron-accepting nature, a consequence of the fused electron-withdrawing thiadiazole ring, makes it a favored component in donor-acceptor (D-A) type materials. These materials are at the heart of next-generation organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2][3]

The strategic functionalization of the BTD core with fluorine and iodine atoms at specific positions, yielding this compound, is a deliberate molecular engineering strategy. The introduction of two fluorine atoms at the 5 and 6 positions significantly enhances the electron-withdrawing character of the BTD unit.[4] This modification leads to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level, a critical factor for improving electron injection and transport in n-type organic semiconductors.[5]

Furthermore, the presence of iodine atoms at the 4 and 7 positions provides reactive handles for subsequent cross-coupling reactions, such as Stille or Suzuki couplings.[6] This allows for the facile synthesis of a wide array of π-conjugated polymers and small molecules with tailored electronic and optical properties.[7] The unique combination of a highly electron-deficient core and versatile synthetic accessibility makes this compound a molecule of significant interest for the development of high-performance organic electronic materials.[3]

Core Electronic Properties: A Quantitative Overview

The electronic properties of this compound are dictated by the interplay of its constituent atoms and their arrangement within the molecular framework. While experimental data for this specific diiodo-derivative is not extensively published in isolation, its properties can be reliably inferred from computational studies and the well-documented behavior of its closely related analogues, particularly the dibromo-derivative.

The introduction of fluorine atoms is known to lower both the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels.[8] This effect is crucial for enhancing the open-circuit voltage in organic solar cells and improving the air stability of n-type materials.[9]

Table 1: Calculated Electronic Properties of Benzothiadiazole Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 2,1,3-Benzothiadiazole (BTD) | - | -0.71 | - |

| 5,6-Difluoro-2,1,3-benzothiadiazole | - | -0.89 | - |

The electron-withdrawing nature of the difluorobenzothiadiazole core is a key determinant of the electronic landscape of polymers that incorporate this unit. For instance, polymers containing the 5,6-difluoro-4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole moiety exhibit deep HOMO and LUMO levels, which is advantageous for their application in electronic devices.[8]

Methodologies for Characterization: Experimental and Computational Approaches

A thorough understanding of the electronic properties of this compound necessitates a combination of experimental and computational techniques.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from a commercially available fluorinated benzene derivative. A general synthetic pathway is outlined below.

Caption: Workflow for DFT calculations.

Applications in Organic Electronics

The unique electronic properties of this compound make it a highly valuable building block for a range of organic electronic applications.

-

Organic Field-Effect Transistors (OFETs): Its strong electron-accepting nature makes it an ideal component for the development of n-type and ambipolar organic semiconductors. By incorporating this unit into conjugated polymers, it is possible to achieve high electron mobilities.

-

Organic Photovoltaics (OPVs): In OPV devices, the low-lying HOMO and LUMO levels of polymers containing the difluorobenzothiadiazole moiety contribute to high open-circuit voltages (Voc), a key parameter for achieving high power conversion efficiencies. *[9] Fluorescent Probes and Sensors: The rigid, planar structure and tunable electronic characteristics of benzothiadiazole derivatives also make them interesting candidates for the development of fluorescent probes and sensors.

This compound stands out as a strategically designed molecular building block with significant potential to advance the field of organic electronics. Its potent electron-deficient core, a result of synergistic fluorination, coupled with the synthetic versatility afforded by its iodine substituents, provides a powerful platform for the rational design of high-performance organic semiconductors. The methodologies outlined in this guide offer a robust framework for the comprehensive characterization of this and similar materials, paving the way for future innovations in organic-based technologies.

References

-

Beilstein Journals. (n.d.). Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applicati. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and.... Retrieved from [Link]

- Nielsen, C. B., et al. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. Journal of Organic Chemistry, 80(23), 11956-11963.

-

ResearchGate. (n.d.). UV‐Vis absorption (blue) and emission (red) spectra of derivative 1.... Retrieved from [Link]

- Prokhorov, A. M., et al. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 26(16), 4931.

- Toppare, L., et al. (2019). design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Middle East Technical University.

- Honisz, D., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 26(5), 1216.

- da Silva, J. P., et al. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 11(1), 34.

-

ResearchGate. (n.d.). HOMO-LUMO energy levels and energy gap values for electron deficient heterocycles with thiadiazole motifs. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Retrieved from [Link]

-

Università di Parma. (2022). Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Photoactive benzothiadiazole-N-heterocycle derivatives. Synthesis, photophysics and water sensing in organic solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Retrieved from [Link]

- Yıldırım, E., & Toppare, L. (2021). Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. Journal of The Electrochemical Society, 168(3), 036514.

-

ResearchGate. (n.d.). Theoretical and Experimental HOMO, LUMO, and Band Gap Values of Different Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in.... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. ossila.com [ossila.com]

- 5. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,7-二溴-5,6-二氟-2,1,3-苯并噻二唑 | Sigma-Aldrich [sigmaaldrich.com]

theoretical studies of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole

**A Theoretical and

Computational Guide to 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole: Unlocking its Potential in Organic Electronics**

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound (DFIBT) is an emerging halogenated building block poised for significant contributions to the field of organic electronics. Its unique molecular architecture, featuring a highly electron-deficient difluorobenzothiadiazole core flanked by reactive iodine sites, offers a powerful platform for designing next-generation organic semiconductors. While direct experimental and theoretical reports on DFIBT are nascent, a wealth of knowledge on analogous structures provides a robust foundation for predicting its behavior. This guide synthesizes established theoretical principles and computational methodologies to construct a comprehensive profile of DFIBT. We will dissect the strategic roles of its fluorine and iodine substituents, present a validated computational workflow for predicting its optoelectronic properties using Density Functional Theory (DFT), and forecast its performance characteristics. This document serves as a predictive whitepaper, offering researchers a theoretical framework to accelerate the rational design of novel materials derived from this promising molecule.

The 2,1,3-Benzothiadiazole Core: An Electron-Deficient Powerhouse

The 2,1,3-benzothiadiazole (BT) unit is a cornerstone in the design of high-performance organic electronic materials.[1] Its intrinsic electron-deficient nature makes it an exceptional acceptor moiety. When integrated into a conjugated polymer backbone, it is typically alternated with electron-rich "donor" units, creating a Donor-Acceptor (D-A) architecture. This strategic arrangement is fundamental to modern organic semiconductor design for several reasons:

-

Frontier Molecular Orbital (FMO) Tuning: The D-A motif allows for precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This hybridization of donor and acceptor orbitals effectively narrows the material's energy gap (E_g).[2]

-

Intramolecular Charge Transfer (ICT): The electronic disparity between the donor and acceptor units facilitates a low-energy optical transition characterized by the movement of electron density from the donor to the acceptor upon photoexcitation. This ICT band is crucial for absorbing light in the visible and near-infrared regions, a key requirement for organic photovoltaics (OPVs).[3]

-

Enhanced Intermolecular Interactions: The planarity and polar nature of the BT core promote favorable π-π stacking in the solid state, which is essential for efficient charge transport in devices like organic field-effect transistors (OFETs).

Halogenation of the BT core is a proven and powerful strategy for further refining these properties, enabling chemists to fine-tune a material's electronic characteristics for specific applications.

Strategic Halogenation: The Roles of Fluorine and Iodine

The specific choice and placement of halogen atoms on the benzothiadiazole ring are critical design decisions. In DFIBT, the combination of fluorine and iodine provides a unique and synergistic set of properties.

Fluorination (at C5, C6): Deepening Energy Levels

The introduction of two fluorine atoms onto the benzene ring of the BT core is a well-established method for enhancing material performance. The causality behind this choice is rooted in the high electronegativity of fluorine:

-

Inductive Effect: Fluorine exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density from the conjugated backbone.[4] This has the profound consequence of lowering the energy levels of both the HOMO and LUMO.[5]

-

Improved Device Performance: A deeper HOMO level generally leads to a higher open-circuit voltage (V_oc) in organic solar cells, a critical parameter for overall power conversion efficiency. Furthermore, lower FMO levels can improve the material's stability against oxidation in ambient air.

-

Enhanced Planarity: Intramolecular interactions between the fluorine atoms and adjacent sulfur or nitrogen atoms can lead to a more planar molecular structure, which facilitates better intermolecular packing and potentially higher charge carrier mobility.

Iodination (at C4, C7): Activating Reaction Sites

While fluorine is used to tune the core electronic properties, iodine serves a primarily synthetic, yet equally crucial, role. The choice of iodine over the more commonly used bromine is a deliberate tactic to enhance reactivity.

-

Superior Leaving Group: The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This makes iodine a superior leaving group in palladium-catalyzed cross-coupling reactions like the Stille and Suzuki couplings, which are the workhorse reactions for building D-A polymers.[6]

-